![molecular formula C13H16ClNO B2981159 螺[色满-2,4'-哌啶]盐酸盐 CAS No. 1047655-63-9](/img/structure/B2981159.png)

螺[色满-2,4'-哌啶]盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

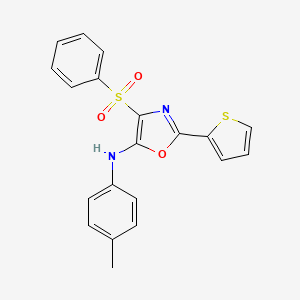

Spiro[chromene-2,4’-piperidine] hydrochloride is a chemical compound with the CAS Number: 1047655-63-9 . It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It is usually formed by the simultaneous reactions of condensation and cyclization .

Synthesis Analysis

The synthesis of spiro compounds like Spiro[chromene-2,4’-piperidine] hydrochloride usually involves simultaneous reactions of condensation and cyclization . A series of spiropiperidines was designed and synthesized by structural modifications based on previous lead compounds . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of Spiro[chromene-2,4’-piperidine] hydrochloride is complex, with a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .

Chemical Reactions Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is usually formed by the simultaneous reactions of condensation and cyclization . An on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed .

Physical And Chemical Properties Analysis

Spiro[chromene-2,4’-piperidine] hydrochloride has a molecular weight of 237.73 . It is a powder at room temperature .

科学研究应用

- Researchers have explored spiro[chromane-2,4’-piperidine]-4(3H)-one derivatives as potential anticancer agents . These compounds exhibit promising cytotoxic activity against cancer cells, making them valuable candidates for further investigation.

- A series of 7-{5-[(substituted amino)methyl]thien-2-yl}spiro[chroman-2,4’-piperidin]-4-one hydrochloride analogues were developed with the primary objective of finding lead compounds in the field of antidiabetic research . These derivatives may offer novel approaches to managing diabetes.

- Spiro[chromene-2,4’-piperidine] hydrochloride’s unique structure suggests potential neuroprotective effects. Researchers are investigating its role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

- Preliminary studies indicate that spiro[chromene-2,4’-piperidine] derivatives possess anti-inflammatory activity. These compounds could be explored as potential therapeutics for inflammatory conditions .

- Spirochromanones have been studied for their antimicrobial properties. Researchers have reported their effectiveness against bacteria and fungi, making them interesting candidates for drug development .

Anticancer Research

Antidiabetic Agents

Neurological Disorders

Anti-inflammatory Properties

Antimicrobial Activity

安全和危害

The safety data sheet for Spiro[chromene-2,4’-piperidine] hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

未来方向

Spiro[chromene-2,4’-piperidine] hydrochloride and similar compounds have garnered a great deal of attention in recent years due to their presence in biologically active naturally derived compounds . They have been incorporated in a wide variety of pharmaceuticals and biochemicals . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations . This suggests a promising future for the development and application of these compounds in medicinal chemistry.

作用机制

Target of Action

Spiro[chromene-2,4’-piperidine] hydrochloride is a versatile compound that has been shown to interact with a diverse range of therapeutic targets Its pharmacological potential has been demonstrated in various areas such as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor activities .

Mode of Action

It is known that the compound’s piperidine moiety, due to its conformational flexibility, enables the entire molecular framework to access a diverse range of therapeutic targets .

Biochemical Pathways

Given its wide range of pharmacological activities, it can be inferred that the compound likely interacts with multiple biochemical pathways associated with the aforementioned therapeutic areas .

Result of Action

The compound’s wide range of pharmacological activities suggests that it likely induces significant molecular and cellular changes in the body .

属性

IUPAC Name |

spiro[chromene-2,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJODEWCGZAQMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C=CC3=CC=CC=C3O2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2981076.png)

![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2981083.png)

![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)

![N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2981090.png)

![N-[[4-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2981092.png)

![2-(2-formyl-4-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2981095.png)